

In-depth Technical Guide: The Kinase Inhibition Spectrum of RAF265

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase inhibition spectrum of RAF265 (also known as CHIR-265), a potent inhibitor of B-Raf kinase. This document includes quantitative inhibition data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathway and experimental workflows.

Introduction to RAF265

RAF265 is an orally bioavailable small molecule inhibitor that has demonstrated potent activity against both wild-type and mutant forms of B-Raf kinase, a key component of the MAPK/ERK signaling pathway.[1][2] Dysregulation of this pathway, often through activating mutations in B-Raf such as V600E, is a critical driver in a significant portion of human cancers, including melanoma.[1][3] RAF265 has been shown to inhibit not only B-Raf and its family member c-Raf but also other kinases, notably VEGFR2, implicating it as a multi-targeted agent with potential anti-angiogenic effects.[3][4] This dual activity makes it a subject of significant interest in cancer research and drug development.

Kinase Inhibition Spectrum of RAF265

The following tables summarize the quantitative data on the inhibitory activity of RAF265 against a range of kinases. The data is compiled from biochemical assays and cellular assays to provide a comprehensive profile of its potency and selectivity.



Table 1: Biochemical Inhibition of RAF265 against

Primary Targets

Kinase Target	Inhibition Value (IC50/EC50)	Assay Conditions
B-Raf (V600E)	0.5 nM (IC50)	Biochemical Assay
B-Raf (wild-type)	70 nM (IC50)	Biochemical Assay
c-Raf	19 nM (IC50)	Biochemical Assay
VEGFR2	30 nM (EC50)	Cell-free Assay

Data sourced from multiple studies.[1][4][5]

Table 2: KINOMEscan Profile of RAF265

The following data represents a selection from a broad kinase panel screening (KINOMEscan) for RAF265, illustrating its selectivity. The results are presented as Kd (dissociation constant), where a lower value indicates stronger binding affinity.

BRAF 1.5 RAF1 (c-Raf) 3.6 BRAF (V600E) 0.8 KDR (VEGFR2) 16 KIT 110 PDGFRA 280 PDGFRB 83 FLT3 240 SRC >10,000	Kinase Target	Kd (nM)
BRAF (V600E) 0.8 KDR (VEGFR2) 16 KIT 110 PDGFRA 280 PDGFRB 83 FLT3 240	BRAF	1.5
KDR (VEGFR2) 16 KIT 110 PDGFRA 280 PDGFRB 83 FLT3 240	RAF1 (c-Raf)	3.6
KIT 110 PDGFRA 280 PDGFRB 83 FLT3 240	BRAF (V600E)	0.8
PDGFRA 280 PDGFRB 83 FLT3 240	KDR (VEGFR2)	16
PDGFRB 83 FLT3 240	KIT	110
FLT3 240	PDGFRA	280
	PDGFRB	83
SRC >10,000	FLT3	240
	SRC	>10,000
LCK >10,000	LCK	>10,000



This data is representative of a larger screening panel. The full dataset can be accessed through the HMS LINCS database (Dataset ID: 20201, Small Molecule ID: LSM-1207).[6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of RAF265.

Radiometric Kinase Assay for B-Raf Inhibition

This protocol describes a method to determine the in vitro inhibitory activity of a compound against B-Raf kinase.

Materials:

- · Recombinant B-Raf enzyme
- MEK1 as substrate
- 5x Kinase assay buffer (e.g., 50 mM Tris, pH 7.5, 15 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)
 [4]
- [y-33P]ATP
- RAF265 or other test compounds dissolved in 100% DMSO
- Stop reagent (e.g., 30 mM EDTA)[4]
- Phosphocellulose filter plates
- Wash buffer (e.g., 0.75% phosphoric acid)
- Scintillation fluid
- Microplate reader capable of detecting radioactivity

Procedure:

Prepare a master mix of Raf and Mek in 2x kinase assay buffer.[4]



- Dispense 15 μL of the master mix into each well of a polypropylene assay plate.[4]
- For background determination, some wells should contain Mek and DMSO without the Raf enzyme.[4]
- Prepare serial dilutions of RAF265 in 100% DMSO. Add 3 μ L of the 10x compound dilutions to the appropriate wells. For control wells, add 3 μ L of DMSO.[4]
- Initiate the kinase reaction by adding 12 μ L of 2.5x [γ - 33 P]ATP solution diluted in assay buffer. [4]
- Incubate the plate for 45-60 minutes at 30°C.[4][8]
- Stop the reaction by adding 70 μL of the stop reagent.[4]
- Pre-wet the phosphocellulose filter plates with 70% ethanol and rinse with wash buffer.
- Transfer 90 μL of the reaction mixture from the assay plate to the filter plate.[4]
- Wash the filter plates multiple times with the wash buffer to remove unincorporated [y-33P]ATP.[4]
- Dry the plates, add 100 μL of scintillation fluid to each well, and measure the incorporated radioactivity using a microplate reader.[4]
- Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.

MTT Cell Proliferation Assay for IC50 Determination

This protocol outlines the steps to measure the effect of RAF265 on the proliferation of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., A375 melanoma cells with B-Raf V600E mutation)
- Complete cell culture medium



- 96-well flat-bottom cell culture plates
- RAF265 or other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[5]
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[5][9]
- Microplate reader capable of measuring absorbance at 570 nm

Procedure:

- Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 μL of complete medium and incubate overnight.
- Prepare serial dilutions of RAF265 in cell culture medium.
- Remove the old medium from the cells and add 100 μL of the diluted compound solutions to the respective wells. Include wells with medium only (blank) and cells with vehicle (e.g., DMSO) as controls.
- Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[4]
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[5][9]
- Carefully aspirate the medium containing MTT.
- Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals. [5][9]
- Shake the plate gently for about 15 minutes to ensure complete dissolution of the formazan.
- Measure the absorbance of each well at 570 nm using a microplate reader.





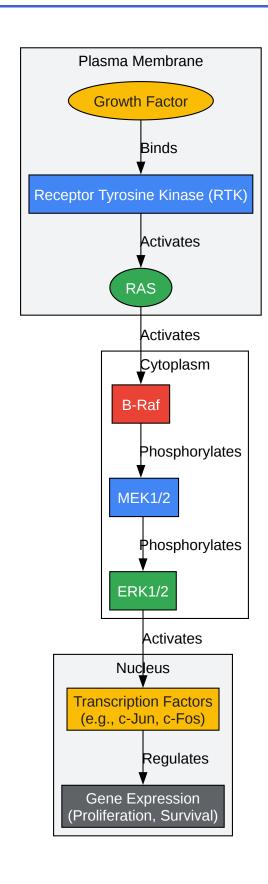


 Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value by plotting the viability against the log of the compound concentration.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological and experimental concepts.

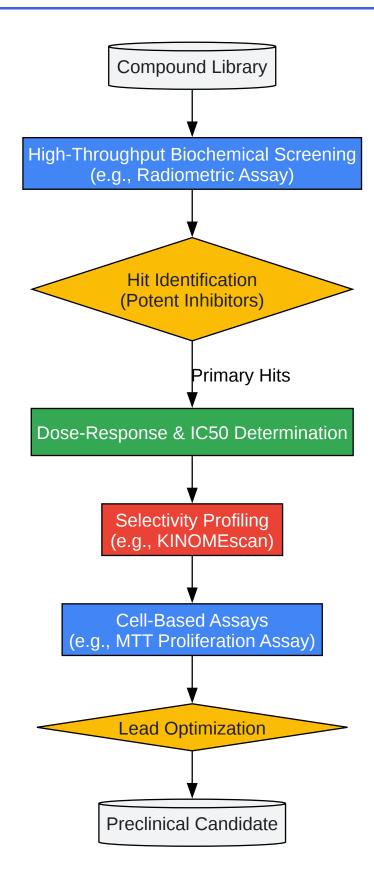




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Caption: The B-Raf/MEK/ERK signaling pathway.





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Caption: Experimental workflow for kinase inhibitor profiling.



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